molecular formula C11H11FO5 B14203635 4-(3-Carboxypropoxy)-3-fluorobenzoic acid CAS No. 832087-85-1

4-(3-Carboxypropoxy)-3-fluorobenzoic acid

Cat. No.: B14203635
CAS No.: 832087-85-1
M. Wt: 242.20 g/mol
InChI Key: DTJKZYQYLQKNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Carboxypropoxy)-3-fluorobenzoic acid is an organic compound that features a carboxypropoxy group and a fluorine atom attached to a benzoic acid core

Preparation Methods

The synthesis of 4-(3-Carboxypropoxy)-3-fluorobenzoic acid typically involves multiple steps. One common method includes the alkylation of a fluorobenzoic acid derivative with a carboxypropyl halide under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(3-Carboxypropoxy)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxypropoxy group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-Carboxypropoxy)-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Carboxypropoxy)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxypropoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

4-(3-Carboxypropoxy)-3-fluorobenzoic acid can be compared with other similar compounds such as:

    4-(3-Carboxypropoxy)benzoic acid: Lacks the fluorine atom, which may result in different chemical properties and biological activities.

    3-Fluorobenzoic acid:

    4-(3-Carboxypropoxy)-2-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to variations in its chemical behavior and interactions.

Properties

CAS No.

832087-85-1

Molecular Formula

C11H11FO5

Molecular Weight

242.20 g/mol

IUPAC Name

4-(3-carboxypropoxy)-3-fluorobenzoic acid

InChI

InChI=1S/C11H11FO5/c12-8-6-7(11(15)16)3-4-9(8)17-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)(H,15,16)

InChI Key

DTJKZYQYLQKNHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)OCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.